molecular formula C11H13BrO2S B14049950 1-Bromo-1-(5-ethoxy-2-mercaptophenyl)propan-2-one

1-Bromo-1-(5-ethoxy-2-mercaptophenyl)propan-2-one

Cat. No.: B14049950
M. Wt: 289.19 g/mol
InChI Key: NYRZDDFXHJRMJF-UHFFFAOYSA-N
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Description

1-Bromo-1-(5-ethoxy-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H13BrO2S and a molecular weight of 289.19 g/mol This compound is characterized by the presence of a bromine atom, an ethoxy group, and a mercapto group attached to a phenyl ring, along with a propan-2-one backbone

Preparation Methods

The synthesis of 1-Bromo-1-(5-ethoxy-2-mercaptophenyl)propan-2-one involves several steps. One common method includes the bromination of 1-(5-ethoxy-2-mercaptophenyl)propan-2-one using bromine in the presence of a suitable catalyst. The reaction conditions typically involve maintaining a controlled temperature and using solvents like dichloromethane to facilitate the reaction .

Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Bromo-1-(5-ethoxy-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, dichloromethane, and acetonitrile, along with catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-1-(5-ethoxy-2-mercaptophenyl)propan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-1-(5-ethoxy-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

1-Bromo-1-(5-ethoxy-2-mercaptophenyl)propan-2-one can be compared with similar compounds such as:

    1-Bromo-1-(2-mercaptophenyl)propan-2-one: This compound has a similar structure but with the mercapto group positioned differently on the phenyl ring.

    1-Bromo-1-(4-mercaptophenyl)propan-2-one: Another positional isomer with the mercapto group at the 4-position on the phenyl ring.

Properties

Molecular Formula

C11H13BrO2S

Molecular Weight

289.19 g/mol

IUPAC Name

1-bromo-1-(5-ethoxy-2-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C11H13BrO2S/c1-3-14-8-4-5-10(15)9(6-8)11(12)7(2)13/h4-6,11,15H,3H2,1-2H3

InChI Key

NYRZDDFXHJRMJF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)S)C(C(=O)C)Br

Origin of Product

United States

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